

In Vitro Characterization of BMS-1166 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BMS-1166 hydrochloride

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Abstract

BMS-1166 hydrochloride is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] This document provides a comprehensive in vitro technical overview of BMS-1166, summarizing its binding affinity, mechanism of action, and functional effects in cellular assays. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the fields of immuno-oncology and drug development.

Quantitative Analysis of Binding Affinity and Cellular Potency

BMS-1166 demonstrates high-affinity binding to PD-L1 and effectively antagonizes the PD-1/PD-L1 interaction in various assay formats. The following table summarizes the key quantitative data reported for BMS-1166.



| Parameter | Value | Assay System | Reference |
|-----------|--------------|--|-----------------|
| IC50 | 1.4 nM | Homogenous Time- Resolved Fluorescence (HTRF) Binding Assay | [1][2][3][4][5] |
| IC50 | 1.6 nM | Cell-free Protein- Protein Interaction Assay | [6] |
| IC50 | 85.4 nM | Surface Plasmon Resonance (SPR) Based Blockade Assay | [7] |
| EC50 | 276 nM | PD-1/NFAT Reporter Assay (Jurkat/CHO co-culture) | [5][7] |
| KD | 5.7 x 10-9 M | Surface Plasmon Resonance (SPR) | [8] |

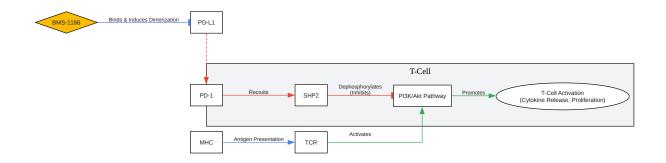
Mechanism of Action

BMS-1166 employs a multi-faceted mechanism to disrupt the PD-1/PD-L1 signaling axis.

- Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 directly binds to PD-L1, physically blocking its interaction with the PD-1 receptor.[1][4]
- Induction of PD-L1 Dimerization: The binding of BMS-1166 to PD-L1 induces the dimerization of PD-L1 molecules.[1][9][10] This conformational change is believed to contribute to its inhibitory activity.
- Inhibition of PD-L1 Glycosylation and Trafficking: BMS-1166 has been shown to partially and specifically inhibit the N-glycosylation of PD-L1.[4][9][11] This interference with post-translational modification leads to the retention of newly synthesized, partially glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent cell surface expression.[4][9][11]



Signaling Pathway Diagram



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.

Experimental Protocols Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the direct binding affinity of BMS-1166 to PD-L1 and its ability to disrupt the PD-1/PD-L1 interaction.

Methodology:

- Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled donor and acceptor molecules (e.g., terbium-cryptate labeled anti-tag antibody and d2-labeled corresponding tag), BMS-1166 hydrochloride, and assay buffer.
- Procedure: a. Prepare a serial dilution of BMS-1166 hydrochloride in the assay buffer. b. In a microplate, add the recombinant PD-L1 protein, followed by the diluted BMS-1166 or vehicle control. c. Incubate for a specified period to allow for compound binding. d. Add the



recombinant PD-1 protein and the HTRF detection reagents. e. Incubate to allow for the formation of the PD-1/PD-L1 complex and subsequent FRET signal generation. f. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

 Data Analysis: The ratio of the two emission signals is calculated and plotted against the concentration of BMS-1166. The IC50 value is determined from the resulting dose-response curve.

Cellular Co-culture T-Cell Activation Assay

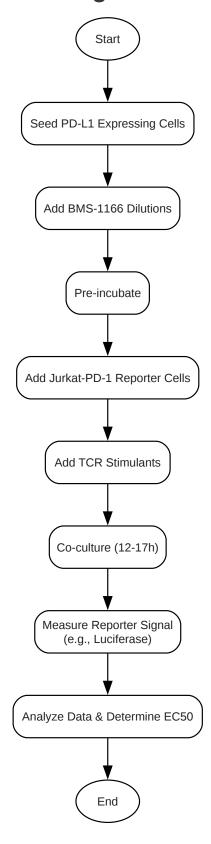
This assay evaluates the functional consequence of PD-1/PD-L1 blockade by BMS-1166 on T-cell activation.

Methodology:

- Cell Lines:
 - A PD-L1 expressing cell line (e.g., PC9 or CHO cells stably transfected with human PD-L1).[4][5]
 - A PD-1 expressing Jurkat T-cell line, often engineered with a reporter system such as NFAT-luciferase.[4][5]
- Procedure: a. Seed the PD-L1 expressing cells in a multi-well plate and allow them to adhere. b. Treat the cells with a serial dilution of BMS-1166 hydrochloride or vehicle control for a specified pre-incubation period (e.g., 1 hour).[4] c. Add the Jurkat/PD-1 reporter cells to the wells. d. Stimulate T-cell receptor signaling using, for example, anti-CD3/CD28 antibodies or a combination of Ionomycin and Phorbol 12-myristate 13-acetate (TPA).[4] e. Co-culture the cells for a defined period (e.g., 12-17 hours).[4] f. Measure the reporter signal (e.g., luciferase activity) or analyze T-cell activation markers (e.g., IL-2, IFN-γ) by methods such as ELISA or RT-qPCR.[4]
- Data Analysis: The reporter signal or cytokine levels are plotted against the BMS-1166 concentration to determine the EC50 value, representing the concentration at which 50% of the maximal T-cell activation is restored.



Experimental Workflow Diagram



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Caption: General workflow for a cellular co-culture T-cell activation assay.

In Vitro Safety and ADME Profile

While comprehensive in vitro safety pharmacology and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **BMS-1166 hydrochloride** are not extensively detailed in the public domain, studies have noted its low toxicity towards tested cell lines.[2][6][12] Further in-depth characterization of its off-target effects and metabolic stability would be crucial for its progression in drug development.

Conclusion

BMS-1166 hydrochloride is a well-characterized small-molecule inhibitor of the PD-1/PD-L1 interaction. Its high binding affinity and unique dual mechanism of action, involving both direct blockade and interference with PD-L1 maturation, make it a valuable tool for immuno-oncology research. The provided data and protocols offer a solid foundation for further investigation and development of this and similar classes of immune checkpoint inhibitors.

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